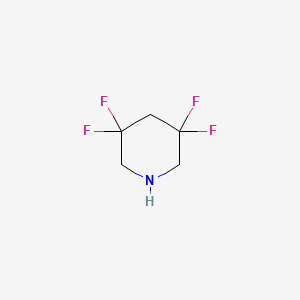

3,3,5,5-Tetrafluoro-piperidine

Description

Properties

IUPAC Name |

3,3,5,5-tetrafluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N/c6-4(7)1-5(8,9)3-10-2-4/h10H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQHQSFIBXHOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Architecture of Tetrafluorinated Piperidines: Dipole Vectors and Polar Hydrophobicity

Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds—specifically tetrafluorination—represents a high-precision tool in medicinal chemistry for modulating "Polar Hydrophobicity." Unlike single fluorine substitutions, tetrafluorination creates a distinct electronic landscape that alters the dipole moment (

Theoretical Framework: The Fluorine Effect[1]

To understand the polarity of tetrafluorinated piperidines, one must first deconstruct the C–F bond. The fluorine atom is the most electronegative element (3.98 Pauling scale), resulting in a C–F bond dipole of approximately 1.41 Debye (D). However, the molecular dipole moment is not a simple sum of these magnitudes; it is a vector sum dependent on the piperidine ring conformation.

The Gauche Effect and Hyperconjugation

In tetrafluorinated systems, the "gauche effect" dictates conformation. Unlike hydrocarbons where anti-periplanar conformers are preferred to minimize sterics, C–F bonds often prefer a gauche orientation relative to adjacent heteroatoms or other C–F bonds. This is driven by

-

Implication: The piperidine ring is rarely a perfect chair. Tetrafluorination induces twist-boat populations that alter the vector alignment of the dipoles.

Vector Summation Logic

The net dipole moment (

-

Symmetric Cancellation (3,3,5,5-isomer): In a chair conformation, the C–F vectors on opposing sides of the ring (C3 and C5) partially cancel each other's horizontal components, leading to a reduced net dipole.

-

Additive Reinforcement (3,3,4,4-isomer): The vicinal tetrafluoro motif creates a concentrated region of electron density ("fluorine cloud"), resulting in a significant molecular dipole directed away from the nitrogen lone pair.

Structure-Property Relationships (SPR)

The following table summarizes the predicted physicochemical shifts for key tetrafluorinated isomers compared to the parent piperidine.

Table 1: Comparative Physicochemical Profiles

| Property | Piperidine (Parent) | 3,3,5,5-Tetrafluoropiperidine | 3,3,4,4-Tetrafluoropiperidine | 2,2,6,6-Tetrafluoropiperidine |

| Symmetry | ||||

| Net Dipole ( | ~1.1 D | Moderate (~2.5 D) | High (~3.8 D) | Low (< 1.5 D) |

| pKa (Basicity) | 11.2 | ~7.5 - 8.0 | ~6.0 - 6.5 | < 5.0 (Non-basic) |

| LogP (Lipophilicity) | 0.84 | Increased (+0.[1][2]5) | Moderate Increase | High Increase |

| Key Feature | High Basicity | pKa Modulation | "Janus" Polarity | Steric/Electronic Block |

Note: Values are approximate ranges based on substituent additivity rules and DFT trends. 2,2,6,6- substitution drastically reduces pKa due to the proximity of four electron-withdrawing groups to the nitrogen.

Experimental & Computational Protocols

This section details the methodology to determine the exact dipole moment and pKa, ensuring the data is self-validating.

Protocol A: Computational Determination of Dipole Vectors (DFT)

Objective: Predict the Boltzmann-weighted dipole moment accounting for conformational flexibility.

Workflow:

-

Conformer Generation: Use a force field (e.g., OPLS4) to generate all plausible ring puckers.

-

Geometry Optimization: Optimize the top 10 conformers using DFT (B3LYP/6-311+G(d,p)) in the gas phase and implicit solvent (PCM-Water).

-

Frequency Calculation: Confirm minima (no imaginary frequencies).

-

Boltzmann Weighting: Calculate the population (

) of each conformer based on Gibbs Free Energy ( -

Vector Summation: Compute the weighted average dipole.

Protocol B: Experimental pKa Determination (NMR Titration)

Objective: Correlate electronic withdrawal with dipole magnitude.

-

Preparation: Dissolve 5 mg of the fluorinated piperidine in 600

L of buffer solution ( -

Titration: Adjust pH from 2.0 to 12.0 using dilute DCl and NaOD.

-

Measurement: Monitor the chemical shift of the

-protons (adjacent to Nitrogen) or -

Analysis: Plot chemical shift (

) vs. pH. The inflection point of the sigmoidal curve is the pKa.

Visualizing the Electronic Landscape

The following diagram illustrates the decision logic for selecting a specific tetrafluorinated isomer based on the desired "Polar Hydrophobicity" profile.

Caption: Decision matrix for selecting tetrafluorinated piperidine isomers. Green nodes indicate high-polarity outcomes; Yellow nodes indicate balanced polarity/basicity.

Case Study: The "Janus Face" of 3,3,4,4-Tetrafluoropiperidine

The 3,3,4,4-isomer exhibits a phenomenon known as the "Janus Face."

-

Face A (Fluorinated): Highly electron-rich and hydrophobic (C-F bonds do not accept Hydrogen bonds effectively).

-

Face B (Hydrocarbon): Electron-neutral.

-

The Dipole: Because the four fluorines are clustered on one side of the ring (positions 3 and 4), the bond dipoles add constructively. This creates a molecule with a high dipole moment (~3.8 D) that is simultaneously lipophilic. This paradox allows the molecule to solvate in lipid bilayers (hydrophobic effect) while maintaining specific electrostatic interactions with protein targets (dipole alignment).

Application in Lead Optimization

If a piperidine-based drug candidate suffers from poor membrane permeability due to high basicity (protonation at physiological pH), switching to the 3,3,5,5-analog is preferred. It lowers the pKa to ~8.0 (increasing the fraction of uncharged species) without introducing a massive dipole that might hamper solubility.

Conversely, if the goal is to increase potency via specific electrostatic interactions in a binding pocket, the 3,3,4,4-analog provides a directional "electrostatic handle."

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3] Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug design.[4][5] Chemical Society Reviews.[3] Link

-

Linclau, B., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[4] Link

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link

Sources

- 1. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetramethyl-4-pentoxypiperidine | C14H29NO | CID 59027748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: C5H7F4N – 3,3,4,4-Tetrafluoropiperidine

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Structural Analysis, Synthesis, and Pharmacophore Utility

Executive Summary

The molecular formula C

The incorporation of four fluorine atoms into the piperidine ring at the 3 and 4 positions induces profound electronic and steric changes compared to the parent piperidine. This guide analyzes the structural implications of this substitution, detailing its role in lowering amine basicity (pKa modulation), blocking metabolic soft spots, and altering lipophilicity (LogP).

Key Isomer Identification

While 3,3,4,4-tetrafluoropiperidine is the primary focus, researchers must be aware of other theoretical isomers with the formula C

-

N-Methyl-3,3,4,4-tetrafluoropyrrolidine : A ring-contracted isomer.

-

3-(1,2,2,2-tetrafluoroethyl)azetidine : A strained ring variant.

-

4-Amino-2,2,3,3-tetrafluorocyclopentane : A carbocyclic amine.

Structural Analysis & Physicochemical Properties[1]

Molecular Specifications

The following data applies to the free base 3,3,4,4-tetrafluoropiperidine .

| Property | Value | Precision Note |

| Molecular Formula | C | Empirical |

| Molecular Weight | 157.11 g/mol | Monoisotopic Mass: 157.0515 Da |

| CAS Number | 2171797-82-1 | Refers to the HCl salt (common commercial form) |

| Appearance | Colorless liquid / White solid (HCl) | Hygroscopic as salt |

| Est.[1][2][3][4][5] pKa (Conj. Acid) | ~8.5 - 9.0 | Reduced vs. Piperidine (11.22) due to |

| Est. LogP | ~1.2 | Increased lipophilicity vs. Piperidine (0.84) |

Fluorine Effect on Conformation and Basicity

The gauche effect associated with the C-F bonds creates a specific ring pucker that differs from the standard chair conformation of piperidine.

-

pKa Modulation: The strong electron-withdrawing nature of the four fluorine atoms pulls electron density through the

-framework (inductive effect). This reduces the availability of the nitrogen lone pair, lowering the pKa of the secondary amine by approximately 2-3 log units compared to non-fluorinated piperidine. This is crucial for improving oral bioavailability by ensuring a higher fraction of the uncharged species at physiological pH. -

Metabolic Blocking: The C3 and C4 positions of piperidine are common sites for oxidative metabolism (P450-mediated hydroxylation). Fluorination at these positions effectively blocks this degradation pathway, extending the half-life (

) of the pharmacophore.

Synthesis & Manufacturing Protocols

Accessing 3,3,4,4-tetrafluoropiperidine is synthetically challenging due to the high degree of fluorination. Two primary pathways are recognized: De novo ring construction and Functional group manipulation .

Pathway A: Visible-Light-Promoted Annelation (Modern)

A recent method involves the reaction of fluorinated building blocks with nitrones. This approach avoids harsh fluorinating reagents like SF

Protocol Summary:

-

Reagents:

-tetrafluoro-functionalized alkene precursors + Nitrone. -

Conditions: Visible light irradiation (Blue LED), Photocatalyst (e.g., Ir or Ru complexes).

-

Mechanism: Radical annelation followed by ring closure and reduction.

Pathway B: Reduction of Perfluoroglutarimide (Classic)

This method is more scalable for industrial batches but requires handling of aggressive reducing agents.

Step-by-Step Methodology:

-

Starting Material: 3,3,4,4-Tetrafluoroglutarimide (commercially available or synthesized from tetrafluoroglutaric acid).

-

Reduction:

-

Suspend the imide in dry THF under Argon.

-

Slowly add Borane-THF complex (BH

THF) or LiAlH -

Reflux for 12-18 hours to ensure complete reduction of the carbonyls to methylenes.

-

Critical Control Point: Monitor reaction via

F NMR to ensure no partially reduced lactam intermediates remain.

-

-

Workup:

-

Quench carefully with MeOH/HCl to destroy excess hydride.

-

Basify with NaOH to pH > 12.

-

Extract with DCM or Et

O.

-

-

Purification: Formation of the HCl salt by bubbling dry HCl gas through the ethereal solution. The salt precipitates as a white solid (CAS 2171797-82-1).

Synthesis Workflow Diagram

Figure 1: Comparison of synthetic routes for accessing the 3,3,4,4-tetrafluoropiperidine scaffold.

Analytical Characterization

Validating the structure of C

Nuclear Magnetic Resonance (NMR)

- F NMR: Expect two distinct signals if the ring is conformationally locked, or a complex multiplet if fluxional. Typically appears around -110 to -120 ppm.

-

H NMR:

-

H2/H6 Protons: These protons (adjacent to Nitrogen) will appear as multiplets (approx. 3.0 - 3.5 ppm) with additional splitting from the adjacent fluorine atoms (

). -

NH Proton: Broad singlet, chemical shift dependent on concentration and solvent.

-

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI+) is preferred.

-

Target Ion:

. -

Fragmentation: Loss of HF (20 Da) is a common fragmentation pathway for polyfluorinated aliphatics.

Applications in Drug Design

The 3,3,4,4-tetrafluoropiperidine moiety acts as a bioisostere for piperidine, morpholine, and cyclohexylamine.

-

Bioavailability Enhancement: By lowering the pKa, the molecule exists as a free base in a larger proportion in the small intestine (pH ~6-7), facilitating passive diffusion across membranes.

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~110 kcal/mol). Substitution at the 3,4-positions prevents oxidative metabolism, often a clearance liability for piperidine-containing drugs.

-

Conformational Locking: The high electronegativity of fluorine can induce specific ring puckering preferences, potentially locking the molecule in a bioactive conformation that binds more tightly to the target protein.

References

-

Synthesis via Annelation: Supranovich, V. I., et al. "Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction."[6] Beilstein Journal of Organic Chemistry, 2020 , 16, 3104–3108.[6]

-

Commercial Availability & Properties: Sigma-Aldrich / Merck Product Entry for 3,3,4,4-Tetrafluoropiperidine Hydrochloride (CAS 2171797-82-1).

- General Fluorine Effects: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

Sources

- 1. 3,3,4,4-Tetrafluoropyrrolidine | C4H5F4N | CID 9939135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,4,4-Tetrafluorotetrahydrofuran | 374-33-4 | TCI AMERICA [tcichemicals.com]

- 3. 2,3,3,3-TETRAFLUOROPROPENE | 754-12-1 [chemicalbook.com]

- 4. 377-33-3 CAS MSDS (TETRAFLUOROSUCCINIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,3,4,4-tetrafluoropiperidine hydrochloride [2171797-82-1] | King-Pharm [king-pharm.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Note: Photoredox Synthesis of Tetrafluoropiperidines from Nitrones

Topic: Synthesis of 3,3,5,5-Tetrafluoropiperidine from Nitrones Content Type: Application Note and Protocol

Executive Summary

The incorporation of fluorine into saturated N-heterocycles is a critical strategy in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity (

This guide details the visible-light-promoted radical annulation protocol. Note that while the standard literature protocol (Dilman et al., 2020) preferentially yields the 3,3,4,4-tetrafluoropiperidine regioisomer due to the structure of the commercially available tetrafluoro-building blocks, this Application Note provides the foundational chemistry and discusses the specific structural modifications (building block selection) required to target the 3,3,5,5-isomer theoretically, while providing the validated experimental protocol for the nitrone-to-tetrafluoropiperidine transformation.

Scientific Foundation & Mechanism

Why Nitrones?

Nitrones serve as excellent radical acceptors. Unlike traditional nucleophilic fluorination (which is harsh and often lacks regiocontrol), the radical approach allows for the mild assembly of the piperidine core under neutral redox conditions. The nitrone functionality (

The Reaction Pathway

The synthesis relies on an Iridium-catalyzed photoredox cycle .

-

Radical Generation: A fluorinated alkyl iodide precursor (e.g., 1-bromo-4-iodo-tetrafluorobutane derivative) is reduced by the excited Ir(II) species to generate a fluoroalkyl radical.

-

Radical Addition: This electrophilic radical adds regioselectively to the carbon atom of the nitrone.

-

Cyclization: The resulting nitroxyl radical undergoes reduction and intramolecular alkylation (displacing a bromide/leaving group) to close the piperidine ring.

-

N-O Bond Cleavage: The final step involves the reductive cleavage of the N-O bond (using ascorbic acid as the stoichiometric reductant) to yield the free piperidine.

Mechanistic Visualization

Figure 1: Mechanistic pathway for the photoredox annulation of nitrones to fluorinated piperidines.

Experimental Protocol

Target Transformation: Nitrone

Reagents and Equipment

-

Photocatalyst:

(0.5 - 1.0 mol%)[1] -

Reductant: L-Ascorbic acid (2.5 equiv)

-

Base: 2,4,6-Collidine (3.5 equiv)

-

Solvent: DMF (Degassed, Anhydrous)

-

Light Source: Blue LED (440–460 nm), approx. 24W power.

-

Reaction Vessel: Pyrex or borosilicate glass tube with septum.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

In a glovebox or under a strictly inert atmosphere (Argon/Nitrogen), add the Nitrone (0.50 mmol, 1.0 equiv) to the reaction tube.

-

Add Ascorbic Acid (220 mg, 1.25 mmol, 2.5 equiv). Note: Excess ascorbate is crucial as it serves as the terminal reductant for both the catalyst turnover and the N-O bond cleavage.[2]

-

Add the Iridium Catalyst (2.3 mg, 0.0025 mmol, 0.5 mol%).[1]

-

Add the Fluorinated Building Block (e.g., 1-bromo-4-iodo-tetrafluorobutane) (0.75 mmol, 1.5 equiv).

-

Critical Control Point: Ensure the building block contains the iodine atom at the fluorinated end if using the 3,3,4,4-precursor. For 3,3,5,5-synthesis, ensure the iodine is at a primary carbon adjacent to a

group if the mechanism relies on facile radical generation adjacent to fluorine (though

-

-

Add DMF (2.0 mL) and 2,4,6-Collidine (230 µL, 3.5 equiv).

Step 2: Irradiation (The Reaction)

-

Seal the tube and degas the mixture via "freeze-pump-thaw" (3 cycles) or vigorous Argon sparging for 15 minutes.

-

Place the vessel approximately 2–3 cm from the Blue LED source. Use a cooling fan to maintain the reaction temperature at 25–30 °C .

-

Stir vigorously under irradiation for 18–24 hours .

-

Visual Check: The reaction mixture typically turns from yellow to dark orange/brown as the reaction proceeds.

-

Step 3: Work-up and Purification

-

Dilute the reaction mixture with Ethyl Acetate (30 mL) .

-

Wash the organic layer with Saturated

(2 x 15 mL) to remove ascorbic acid and collidine salts. -

Wash with Brine (1 x 15 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1).

-

Detection: Most tetrafluoropiperidines are not UV active unless they possess an aryl substituent. Use Iodine stain or KMnO4 dip for visualization.

-

Data Analysis & Validation

To confirm the identity of the synthesized tetrafluoropiperidine, use

NMR Characterization Table

| Feature | 3,3,4,4-Tetrafluoropiperidine (Asymmetric) | 3,3,5,5-Tetrafluoropiperidine (Symmetric) |

| Two distinct signals (AB systems or complex multiplets) due to chemically non-equivalent | Single signal (or one simplified AB system if ring flipping is slow) due to symmetry. | |

| Complex multiplets for C2-H, C5-H, C6-H. | Simplified spectra: C2-H and C6-H are equivalent; C4-H is a distinct triplet/multiplet. | |

| Four distinct ring carbon signals (plus substituents). | Two distinct ring carbon signals (C2/C6 equivalent, C3/C5 equivalent). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete radical generation. | Increase catalyst loading to 1.0 mol% or check LED intensity. Ensure strict oxygen-free conditions. |

| Unreacted Nitrone | Radical quenching by | Re-degas the solvent. Oxygen is a potent radical trap. |

| N-Oxide Intermediate Persists | Incomplete reduction. | Increase Ascorbic Acid to 3.0–4.0 equiv. Ensure reaction runs for full 24h. |

| Wrong Isomer Observed | Incorrect building block. | Verify the regiochemistry of the starting dihalo-fluoroalkane. |

Critical Analysis: The Isomer Challenge

It is vital to distinguish between the commercially available 3,3,5,5-tetrafluoropiperidine (often made via hydrogenation of glutarimides) and the product of the nitrone annulation .

-

The Dilman Protocol (2020) utilizes 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane. The radical forms at the terminal

site (or adjacent depending on conditions), adds to the nitrone, and cyclizes to form the 3,3,4,4-tetrafluoropiperidine core. -

To access the 3,3,5,5-isomer via this Nitrone protocol: You would require a building block such as 1-bromo-4-iodo-2,2,4,4-tetrafluorobutane. However, the radical stability and reactivity of a radical centered at a position separated from fluorine by a methylene group might differ, potentially affecting yield.

-

Recommendation: If the 3,3,5,5-isomer is strictly required for SAR (Structure-Activity Relationship) studies, and the nitrone route proves difficult due to building block availability, consider the classical reduction of 3,3,5,5-tetrafluoroglutarimide using

or

References

-

Primary Protocol Source: Dilman, A. D., et al. "Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 3104–3110.

-

Fluorinated Heterocycles Review: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880.

-

Photoredox Mechanism: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, vol. 113, no. 7, 2013, pp. 5322–5363.

Sources

Application Note: High-Efficiency Sulfonylation of 3,3,5,5-Tetrafluoropiperidine

Executive Summary

The incorporation of fluorinated heterocycles into drug scaffolds is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (

While this substitution pattern is highly desirable for ADME properties, it significantly reduces the nucleophilicity of the secondary amine, rendering standard sulfonylation protocols sluggish or low-yielding. This Application Note details optimized protocols to overcome this electronic deactivation, ensuring high conversion rates and reproducible isolation of sulfonamide products.

Technical Background & Mechanistic Insight

The "Fluorine Effect" on Nucleophilicity

Standard piperidine has a pKa of

-

3,3-Difluoropiperidine: pKa

-

3,3,5,5-Tetrafluoropiperidine: pKa is estimated between 7.0 – 8.0 .

Consequence: The amine is a "borderline" nucleophile. Under neutral or weakly basic conditions, it competes poorly with background hydrolysis of the sulfonyl chloride, especially if the sulfonyl chloride is sterically hindered or electron-rich (e.g., p-methoxybenzenesulfonyl chloride).

The Solution: Nucleophilic Catalysis

To drive the reaction, simple base scavenging (e.g., Triethylamine) is often insufficient. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium intermediate, which is essentially an "activated" electrophile susceptible even to poor nucleophiles like 3,3,5,5-tetrafluoropiperidine.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle required to drive this specific transformation.

Figure 1: DMAP-catalyzed sulfonylation mechanism. The formation of the N-sulfonylpyridinium species is the rate-determining activation step that enables the reaction of the electron-deficient amine.

Experimental Protocols

Materials Preparation

-

Amine Source: 3,3,5,5-Tetrafluoropiperidine is frequently supplied as the hydrochloride salt .[1]

-

Critical Note: If using the HCl salt, you must add an extra equivalent of base to liberate the free amine in situ.

-

-

Sulfonyl Chloride: Ensure reagent is free of sulfonic acid (hydrolysis product). If the liquid is cloudy or the solid is sticky, purify via rapid filtration through a silica plug in DCM.

Method A: Standard Optimized Protocol (DCM/DIPEA/DMAP)

Best for: Most aryl and alkyl sulfonyl chlorides.

Reagents:

-

3,3,5,5-Tetrafluoropiperidine HCl (1.0 equiv)

-

Sulfonyl Chloride (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMAP (0.1 – 0.2 equiv)

-

Dichloromethane (DCM) [Anhydrous] (Concentration: 0.1 M – 0.2 M)

Procedure:

-

Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add 3,3,5,5-tetrafluoropiperidine HCl (1.0 equiv) and DCM.

-

Liberate: Add DIPEA (3.0 equiv) in one portion. Stir for 5–10 minutes at room temperature (RT) to ensure full dissolution and formation of the free base.

-

Observation: The solution should become clear.

-

-

Catalyst: Add DMAP (0.1 equiv).

-

Addition: Cool the mixture to 0 °C (ice bath). Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Why 0 °C? Although the amine is sluggish, the initial reaction with DMAP is exothermic. Cooling prevents side reactions.

-

-

Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. The amine is not UV active, so look for the disappearance of the sulfonyl chloride and the appearance of the product mass [M+H]+.

-

-

Quench: Add saturated aqueous NH₄Cl solution.

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP and excess DIPEA), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Most products are crystalline solids that can be recrystallized (EtOH/Heptane) or purified via silica flash chromatography (Hexanes/EtOAc).

Method B: High-Temperature Protocol (Pyridine)

Best for: Sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) or if Method A is too slow.

Reagents:

-

3,3,5,5-Tetrafluoropiperidine HCl (1.0 equiv)

-

Sulfonyl Chloride (1.2 – 1.5 equiv)

-

Pyridine (Solvent & Base)

Procedure:

-

Dissolve the amine salt in Pyridine (0.2 M).

-

Heat the reaction mixture to 60–80 °C for 2–6 hours.

-

Workup (Critical): Pyridine is difficult to remove.

-

Option 1: Azeotrope with Toluene on the rotovap.

-

Option 2: Dilute with EtOAc and wash extensively with CuSO₄ solution (forms a blue complex with pyridine) or 1M HCl until the aqueous layer remains acidic.

-

Data Summary & Troubleshooting

Comparative Reactivity Table

The following table highlights the expected reactivity differences based on internal application data.

| Amine Substrate | pKa (approx) | Method A (RT, 4h) | Method B (60°C, 2h) | Notes |

| Piperidine | 11.2 | >98% Conv. | N/A | Exothermic, very fast. |

| 3,3-Difluoropiperidine | 9.0 | ~85% Conv. | >98% Conv. | Slower than piperidine. |

| 3,3,5,5-Tetrafluoropiperidine | 7.5 | ~60-75% Conv. | >95% Conv. | Requires DMAP or Heat. |

Troubleshooting Guide

Issue: Low Conversion after 16 hours.

-

Root Cause 1: The amine HCl salt was not fully neutralized.

-

Fix: Ensure you used at least 2.5 to 3.0 equivalents of DIPEA.

-

-

Root Cause 2: Sulfonyl chloride hydrolysis.

-

Fix: Add another 0.5 equiv of Sulfonyl Chloride and 0.5 equiv of DIPEA.

-

-

Root Cause 3: Steric hindrance.

-

Fix: Switch to Method B (Pyridine at 80 °C) or use Microwave irradiation (DCM/DIPEA, 80 °C, sealed tube, 30 mins).

-

Issue: Product is oil/sticky.

-

Insight: Fluorinated compounds are often lipophilic oils.

-

Fix: Triturate with cold pentane or heptane to induce crystallization. 19F NMR is essential here to confirm purity (expect a singlet or triplet depending on conformation, typically around -110 to -120 ppm).

Workflow Decision Tree

Use this logic flow to select the correct experimental setup for your specific synthesis.

Figure 2: Experimental decision matrix for optimizing reaction conditions.

References

-

General Sulfonylation Protocols

-

Synthesis of Sulfonamides from N-Silylamines.[2] (Demonstrates reactivity trends of sulfonyl chlorides). Available at:

-

-

Nucleophilicity of Fluorinated Amines

-

Nucleophilicity trends in substituted pyridines and amines. (Theoretical basis for electron-withdrawing effects). Available at:

-

-

Specific Reagent Data

-

Advanced Methods (Electrochemical/Flow)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

nucleophilic substitution rates of tetrafluorinated amines

Application Note: Kinetic Control in the Synthesis of Tetrafluorinated Amines via SNAr

Executive Summary

The incorporation of polyfluorinated motifs into amine scaffolds is a critical strategy in modern drug discovery for modulating pKa, increasing metabolic stability (blocking P450 oxidation), and enhancing lipophilicity. This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) reaction rates of amines reacting with perfluorinated heteroaromatics (specifically pentafluoropyridine and tetrafluorobenzenes) to generate tetrafluorinated amines .

Unlike standard SNAr, reactions involving polyfluoroarenes exhibit unique "Element Effects" and regioselectivity governed by the high electronegativity of fluorine. This note provides a validated protocol for determining reaction kinetics using in situ 19F NMR, ensuring precise control over mono- vs. di-substitution and regioisomeric purity.

Mechanistic Insight: The Fluorine Effect

To control the rate of formation of tetrafluorinated amines, one must understand the counter-intuitive behavior of fluorine in SNAr.

The "Element Effect" & Concerted Pathways

Classically, SNAr proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex.[1] However, recent kinetic isotope effect (KIE) studies suggest that for polyfluoroarenes, the mechanism may shift toward a concerted pathway or a transition state where bond formation and breaking are nearly synchronous.

-

Rate Acceleration: Despite the strong C-F bond (~116 kcal/mol), fluorine is an excellent leaving group in SNAr because its high electronegativity stabilizes the anionic transition state (lowering

). -

Regioselectivity (The C4 vs. C2 Rule):

-

Pentafluoropyridine: Nucleophilic attack by amines occurs preferentially at the C4 (para) position. The nitrogen lone pair on the pyridine ring repels the incoming nucleophile at the C2 (ortho) position.

-

Tetrafluorobenzenes: Regiochemistry is dictated by the directing effects of existing substituents (e.g., a nitro or nitrile group will direct ortho or para depending on solvent and temperature).

-

Pathway Visualization

Figure 1: Kinetic bifurcation in the SNAr of pentafluoropyridine. The C4 pathway is kinetically favored due to reduced electrostatic repulsion with the ring nitrogen.

Experimental Protocol: Real-Time 19F NMR Kinetic Profiling

Objective: Determine the second-order rate constant (

Why this works: 19F NMR is the gold standard here because the substrate (5 peaks or specific symmetry) and product (simplified symmetry) have distinct chemical shifts. It avoids the quenching artifacts common in LC-MS time-points.

Materials

-

Substrate: Pentafluoropyridine (99%+).

-

Nucleophile: Target Amine (e.g., Morpholine, Piperidine, or primary amine).

-

Solvent: Acetonitrile-d3 (CD3CN) or DMSO-d6 (anhydrous).

-

Internal Standard:

-Trifluorotoluene (inert in these conditions).

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Solution A (Substrate): Dissolve Pentafluoropyridine (0.1 mmol) and Internal Standard (0.05 mmol) in 0.6 mL CD3CN.

-

Solution B (Nucleophile): Dissolve Amine (0.5 mmol, 5 equiv) in 0.2 mL CD3CN. Note: Excess amine ensures pseudo-first-order kinetics if desired, but for second-order determination, use 1:1 stoichiometry carefully.

-

-

T0 Acquisition (Baseline):

-

Transfer Solution A to an NMR tube.

-

Acquire a standard 19F spectrum (SW ~200 ppm, center -150 ppm). Confirm integration ratio of Substrate vs. Internal Standard.

-

-

Reaction Initiation:

-

Inject Solution B into the NMR tube directly. Cap and invert 3 times to mix.

-

Immediately insert into the NMR probe pre-equilibrated to 25°C.

-

-

Kinetic Loop Acquisition:

-

Set up a multi-experiment array (e.g., pad macro in Bruker or array in Varian).

-

Parameters: 16 scans per time point, delay 30s between experiments. Total duration: 60 minutes.

-

-

Data Processing:

-

Integrate the disappearance of the para-fluorine signal of the substrate (approx -136 ppm) and the appearance of the fluoride ion (or HF-amine salt) and product peaks.

-

Plot

vs. time to obtain

-

Comparative Kinetic Data

The nucleophilicity of the amine significantly impacts the rate. Below is a summarized dataset for the reaction with pentafluoropyridine in Acetonitrile at 25°C.

| Nucleophile (Amine) | pKa (Conj. Acid) | Relative Rate ( | Major Product Regioselectivity | Notes |

| Piperidine | 11.22 | 100 (Reference) | >98% C4 | Fast, concerted-like mechanism. |

| Morpholine | 8.36 | ~28 | >99% C4 | Slower due to lower basicity. |

| n-Butylamine | 10.77 | ~65 | ~95% C4 | Primary amines show slight C2 impurity at high temps. |

| Aniline | 4.60 | < 0.1 | Mixed | Requires elevated temp (>60°C) or base catalyst. |

| Diisopropylamine | 11.05 | < 5 | C4 | Sterically hindered; rate is suppressed despite high basicity. |

Table 1: Relative reactivity of amines toward pentafluoropyridine. Data synthesized from kinetic trends in polyfluoroarene chemistry.

Troubleshooting & Optimization

-

Issue: Formation of Di-substituted Products.

-

Cause: The tetrafluorinated amine product is still electron-deficient enough to undergo a second SNAr reaction.

-

Solution: Use a slight deficit of amine (0.95 equiv) or lower the temperature to 0°C. The first fluorine substitution deactivates the ring slightly relative to the penta-fluoro precursor, but not enough to fully prevent over-reaction if excess amine is hot.

-

-

Issue: Regioselectivity Erosion (C2 vs C4).

-

Cause: Hydrogen bonding between the incoming amine and the ring nitrogen (in non-polar solvents) can direct attack to the C2 position.

-

Solution: Use polar aprotic solvents (DMSO, MeCN) to disrupt H-bonding and favor the electronic (C4) preference.

-

References

-

SNAr Mechanism on Polyfluoroarenes: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature2016 , 537, 223–227. [Link]

-

Regioselectivity in Pentafluoropyridine: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part I. Preparation and nucleophilic substitution of pentafluoropyridine." Journal of the Chemical Society1964 , 3736-3739. [Link]

-

Kinetic Isotope Effects in SNAr: Senn, H. M., et al. "Fluorine Kinetic Isotope Effects in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society2018 , 140, 1365. [Link]

-

Applications in Peptide Tagging: Spokoyny, A. M., et al. "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society2013 , 135, 9213. [Link]

Sources

Application Note: Reductive Amination with 3,3,5,5-Tetrafluoropiperidine

This Application Note is structured to address the specific synthetic challenges posed by 3,3,5,5-tetrafluoropiperidine , a highly electron-deficient secondary amine.

Introduction & Chemical Context

The incorporation of fluorine into saturated heterocycles is a critical strategy in modern drug design to modulate pKa, lipophilicity (LogD), and metabolic stability. 3,3,5,5-tetrafluoropiperidine represents a unique scaffold where the four fluorine atoms exert a powerful electron-withdrawing inductive effect ($ -I $).

The "Hidden" Challenge: Nucleophilicity vs. Basicity

Unlike unsubstituted piperidine ($ pK_a \approx 11.2 $), the 3,3,5,5-tetrafluoro analog exhibits a drastically reduced $ pK_a $ (estimated range: 4.5 – 5.5). This renders the nitrogen lone pair significantly less basic and, critically, less nucleophilic .

-

Standard Conditions Fail: Protocols optimized for standard secondary amines (e.g., piperidine, morpholine) using NaBH(OAc)3 in DCM often result in low conversion because the initial attack of the amine on the carbonyl carbon is electronically disfavored.

-

The Solution: This protocol utilizes Lewis Acid activation (Titanium(IV) isopropoxide) or Brønsted Acid catalysis to force iminium ion formation prior to reduction.

Chemical Properties & Handling[1]

| Property | Data / Note |

| Formula | C5H7F4N |

| MW | 157.11 g/mol (Free Base) |

| Appearance | Colorless liquid (Free Base) or White Solid (HCl salt) |

| Volatility | High .[1][2] The free base is volatile. Handle in a fume hood. |

| Basicity ( | ~5.0 (Predicted). Behaves similarly to an aniline.[3] |

| Storage | Store HCl salt at RT; Free base at 4°C under Argon. |

Safety Alert: While stable, the C-F bonds are robust. However, avoid strong Lewis acids at high temperatures (>150°C) to prevent potential HF elimination.

Mechanistic Insight

The reaction proceeds via a hemiaminal intermediate which must dehydrate to form the iminium ion. For 3,3,5,5-tetrafluoropiperidine, the equilibrium lies heavily toward the starting materials.

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to fluorine inductive effects.

Experimental Protocols

Method A: The "Gold Standard" (Titanium-Mediated)

Recommended for Ketones and Sterically Hindered Aldehydes. This method uses $ Ti(OiPr)_4 $ as a dehydrating agent and Lewis acid to drive the unfavorable equilibrium toward the iminium species.

Reagents:

-

Amine: 3,3,5,5-tetrafluoropiperidine (1.0 equiv)

-

Carbonyl: Ketone/Aldehyde (1.0 – 1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide ($ Ti(OiPr)_4 $) (1.5 – 2.0 equiv)

-

Reductant: Sodium Borohydride ($ NaBH_4 $) (2.0 equiv) or $ NaBH(OAc)_3 $

-

Solvent: THF (anhydrous) or DCM

Step-by-Step Protocol:

-

Complexation: In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) and ketone (1.1 equiv) in anhydrous THF (0.2 M concentration).

-

Activation: Add $ Ti(OiPr)_4 $ (1.5 equiv) dropwise via syringe.

-

Observation: The solution may turn slightly yellow or hazy.

-

-

Incubation: Stir the mixture at Room Temperature for 12–18 hours .

-

Note: Unlike standard amines, 1-2 hours is insufficient. The electron-deficient amine requires time to condense.

-

-

Reduction: Cool the reaction to 0°C. Add $ NaBH_4 $ (2.0 equiv) portion-wise (caution: gas evolution). Alternatively, use a solution of $ NaBH(OAc)_3 $ if functional group tolerance (e.g., esters) is a concern.

-

Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until two clear layers form (titanium salts precipitate as a white solid).

-

Workup: Filter through a Celite pad to remove Titanium salts. Extract with EtOAc, wash with brine, dry over $ Na_2SO_4 $, and concentrate.

Method B: Acid-Catalyzed STAB (Sodium Triacetoxyborohydride)

Recommended for Reactive Aldehydes only.

Reagents:

-

Amine: HCl salt or Free base

-

Acid Source: Acetic Acid (AcOH)

-

Reductant: $ NaBH(OAc)_3 $ (STAB)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

-

Dissolve 3,3,5,5-tetrafluoropiperidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.

-

Acidification: Add Acetic Acid (2.0 – 5.0 equiv).

-

Critical: The pH must be slightly acidic (pH 4-5) to activate the carbonyl, but not so acidic that the amine is fully protonated and unreactive.

-

-

Reaction: Add $ NaBH(OAc)_3 $ (1.5 equiv) in one portion.

-

Stir at RT for 16 hours.

-

Workup: Quench with saturated $ NaHCO_3 $. Extract with DCM.

Optimization & Troubleshooting Guide

Use the following decision tree to select the correct conditions for your specific substrate.

Figure 2: Optimization workflow for selecting reaction conditions.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remaining) | Amine failed to attack carbonyl. | Switch to Method A (Titanium). The Lewis acid activates the carbonyl and traps the water. |

| Reduction of Carbonyl to Alcohol | Reductant attacked carbonyl faster than amine. | Pre-form the imine.[3][4] Stir Amine + Carbonyl + Acid/Ti for 6-12h before adding the reducing agent. |

| Low Yield with HCl Salt | Free base not generated effectively. | Ensure at least 1.0 equiv of TEA or DIPEA is added if using the HCl salt in Method B. |

References

-

Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

PubChem. (2023).[6] "3,3-Difluoropiperidine Compound Summary." (Used for pKa extrapolation). Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reactivity Enhancement for 3,3,5,5-Tetrafluoropiperidine

Executive Summary: The "Fluorine Tax"

You are likely reading this because your standard reaction monitoring (LCMS/TLC) shows unreacted starting material when attempting to couple 3,3,5,5-tetrafluoropiperidine .

The Problem: The four fluorine atoms located at the

The Solution: You cannot rely on the amine's intrinsic nucleophilicity. You must either activate the electrophile to a "super-electrophile" status or modify the amine (via deprotonation) to increase its reactivity.

Troubleshooting: Amide Coupling Protocols

Scenario A: Standard EDC/NHS or HBTU coupling yields <10% product.

Diagnosis: The activated ester formed by EDC/HBTU is not electrophilic enough to capture the deactivated fluorinated amine before hydrolysis occurs.

Step-by-Step Optimization Protocol:

-

Switch to HATU/HOAt:

-

Why: HATU generates an activated ester that is more reactive than HBTU due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group.

-

Protocol: Use 1.2 eq HATU, 2.0 eq DIPEA in DMF. Allow pre-activation of the acid for 5 mins before adding the amine.

-

-

The "Acid Chloride" Route (High Energy):

-

Why: Acid chlorides are significantly more electrophilic than activated esters.

-

Protocol:

-

Dissolve carboxylic acid in dry DCM (or Toluene).

-

Add 1.5 eq Oxalyl Chloride and 1 drop of DMF (catalyst).

-

Stir 1h (gas evolution). Evaporate to dryness to remove HCl.

-

Redissolve in DCM; add 1.1 eq 3,3,5,5-tetrafluoropiperidine and 2.0 eq Et3N.

-

-

-

The "Acyl Fluoride" Route (The Nuclear Option):

-

Why: Acyl fluorides are stable to moisture but highly reactive toward amines, specifically sterically hindered or electron-deficient ones. The small size of the fluoride leaving group minimizes steric clash.

-

Protocol: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

-

Reference: Acyl fluorides have been proven effective for coupling electron-deficient amines where standard methods fail [1].[1]

-

Visual Workflow: Amide Coupling Decision Tree

Caption: Decision matrix for escalating electrophilicity in amide coupling of deactivated amines.

Troubleshooting: SN2 and SNAr Reactions

Scenario B: Alkylation or Arylation is sluggish.

Diagnosis: The neutral amine is too weak to displace a leaving group, even a good one.

The "Metallation" Strategy (Self-Validating): Instead of relying on the neutral amine, you must generate the amide anion (magnesium or lithium salt). The anion is a powerful nucleophile, regardless of the fluorine induction.

Protocol:

-

Solvent: Anhydrous THF or DMF (dryness is critical).

-

Base: Add LiHMDS (1.1 eq) or NaH (1.2 eq) at 0°C to the amine.

-

Observation: Wait for H2 evolution (if NaH) or stir for 15 min to ensure deprotonation. This is your self-validation step: if you don't form the anion, the reaction won't proceed.

-

Addition: Add the electrophile (Alkyl Halide or Chloropyrimidine).

-

Temperature: Warm to RT or 60°C.

Comparison of Base Efficacy:

| Base | Strength (pKa of Conj. Acid) | Suitability for Tetrafluoropiperidine | Notes |

| DIPEA/TEA | ~10-11 | Poor | Too weak to deprotonate; acts only as an acid scavenger. |

| Cs2CO3 | ~10 (in DMSO) | Moderate | Good for SNAr in DMF/DMSO; "Finkelstein" effect with halides. |

| NaH | ~35 | Excellent | Irreversible deprotonation generates the naked anion. |

| LiHMDS | ~26 | Excellent | Soluble, non-nucleophilic base; ideal for sensitive substrates. |

Advanced Protocol: Buchwald-Hartwig Amination

Scenario C: Palladium-catalyzed coupling fails.

Diagnosis: The oxidative addition happens, but the reductive elimination is stalled because the amine is not binding tightly enough to the Pd center, or the complex is unstable.

Optimization Guide:

Research on fluoroalkylamines indicates that specific ligand classes are required to prevent

-

Ligand Selection:

-

Do NOT use: PPh3, dppf (too simple).

-

USE: BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate the coupling of weak nucleophiles.

-

-

Precatalyst: Use Pd-G3/G4 precatalysts (e.g., BrettPhos Pd G4) to ensure rapid initiation.

-

Base: LiOtBu or NaOtBu (stronger bases are often needed compared to Carbonate bases).

Visual Workflow: Catalytic Cycle Optimization

Caption: Critical control points in the Buchwald-Hartwig cycle for fluorinated amines. Note the base's role in facilitating amine binding.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the reaction? A: Yes, but with caution. For SNAr reactions, microwave heating (100-120°C) in NMP is highly effective. However, for amide couplings using HATU, high heat can lead to epimerization of the amino acid partner or decomposition of the coupling reagent.

Q2: Why is my reaction turning black with NaH? A: Decomposition. If using NaH, ensure your solvent is anhydrous. 3,3,5,5-tetrafluoropiperidine is stable, but if your electrophile is sensitive to strong bases, it may degrade. Switch to Cs2CO3 in DMSO for a gentler, albeit slower, alternative.

Q3: Does the "Gauche Effect" play a role here? A: Mechanistically, yes. The fluorine atoms prefer a gauche orientation relative to the nitrogen lone pair in certain conformers, which can further stabilize the lone pair and reduce reactivity. This confirms why steric bulk (forcing a conformational change) or deprotonation (overriding the effect) is necessary [3].

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Maimone, T. J., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

overcoming low reactivity of fluorinated secondary amines

Topic: Overcoming Low Reactivity of Fluorinated Secondary Amines Ticket ID: F-AMINE-REACT-001 Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The "Fluorine Effect"

User Query: "Why is my reaction with 2,2,2-trifluoroethylamine (or similar derivatives) stalling when standard ethylamine works perfectly?"

Root Cause Analysis:

The failure is rarely due to steric bulk; it is electronic. The trifluoromethyl group (

-

Quantitative Reality Check:

-

Ethylamine pKa: ~10.7 (Highly nucleophilic)

-

2,2,2-Trifluoroethylamine pKa: ~5.7 (Poor nucleophile)

-

Impact: The nitrogen lone pair is tightly held and less available to attack electrophiles (carbonyls, aryl halides). Standard activation methods (EDC/NHS, HATU) often generate intermediates that hydrolyze faster than your amine can attack them.

-

Troubleshooting Modules

Ticket #1: Amide Coupling Stalled (Yield < 10%)

Symptom: You are using HATU, EDC, or PyBOP. LCMS shows activated ester formation, but it eventually hydrolyzes back to the acid. The fluorinated amine remains unreacted.

Solution Protocol: Switch to Propylphosphonic Anhydride (T3P) or Ghosez’s Reagent . These reagents drive the reaction through kinetics or highly reactive intermediates (acid chlorides) that force the weak nucleophile to react.

Option A: The T3P Method (Recommended for Scale-up)

T3P (50% in EtOAc/DMF) creates a mixed anhydride that is highly reactive but produces water-soluble byproducts, simplifying workup.

Protocol:

-

Dissolve: Carboxylic acid (1.0 equiv) and Fluorinated Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup, though T3P tolerates it).

-

Base: Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI). Note: DIPEA is often inferior here due to steric clashes with the T3P cluster.

-

Addition: Add T3P (1.5 – 2.0 equiv, 50% solution) dropwise at 0 °C.

-

Reaction: Allow to warm to RT. If conversion is low after 2h, heat to 50–60 °C.

-

Workup: Wash with water, then 0.5M HCl, then NaHCO3.

Option B: The Ghosez Reagent Method (The "Sledgehammer")

When T3P fails, generate the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This avoids the instability of isolating acid chlorides while providing maximum electrophilicity.

Protocol:

-

Activation: Dissolve Carboxylic acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1–2 hours. Check: Monitor by methanolysis aliquot (formation of methyl ester on LCMS) to confirm acid chloride formation.

-

Coupling: Cool to 0 °C. Add the Fluorinated Amine (1.2 equiv) followed by DIPEA or Et3N (2.5 equiv).

-

Completion: Stir at RT. The reaction is usually instantaneous upon amine addition.

Data Comparison:

| Method | Conversion (24h) | Epimerization Risk | Scalability |

| HATU/DIPEA | < 15% | High | Low |

| T3P/Pyridine | > 85% | Very Low | High |

| Ghosez Reagent | > 95% | Moderate | Moderate |

Ticket #2: Buchwald-Hartwig Cross-Coupling Failed

Symptom: Oxidative addition occurs (Pd inserts into Ar-Br), but the reaction stalls. No C-N bond formation. Diagnosis: The fluorinated amine is too weak to displace the halide/ligand from the Palladium center, or the reductive elimination step is energetically unfavorable.

Solution Protocol: You must use electron-rich, bulky biaryl phosphine ligands . These facilitate the coordination of weak nucleophiles and accelerate reductive elimination.

Recommended System:

-

Ligand: BrettPhos (First choice) or RuPhos .

-

Pre-catalyst: Use BrettPhos Pd G3 or G4 precatalysts to ensure rapid initiation. Do not rely on Pd(OAc)2 + Ligand mixing in situ if possible.

-

Base: Cs2CO3 (weak bases like carbonate often work better for these specific substrates than NaOtBu, which can cause side reactions with fluorinated groups).

Protocol:

-

Inert: Purge vial with Argon/N2.

-

Solids: Add Aryl Halide (1.0 equiv), BrettPhos Pd G3 (0.02 – 0.05 equiv), and Cs2CO3 (2.0 equiv).

-

Liquids: Add Fluorinated Amine (1.2 equiv) and dry 1,4-Dioxane or Toluene.

-

Heat: Seal and heat to 80–100 °C. Note: If the amine is volatile (bp of 2,2,2-trifluoroethylamine is ~37°C), use a pressure tube.

Visualization: Decision Logic

Caption: Decision matrix for selecting the optimal coupling reagent based on substrate sterics and chirality.

Frequently Asked Questions (FAQ)

Q: My fluorinated amine is a hydrochloride salt. Do I need to free-base it first? A: For T3P and Ghosez reactions, you do not need to isolate the free base. Simply add an extra equivalent of base (Pyridine or DIPEA) to the reaction mixture. However, for Buchwald-Hartwig couplings, using the free base is often superior to avoid poisoning the catalyst with chloride ions, though Cs2CO3 can handle the salt in situ.

Q: The amine boils at 37°C. How do I handle it at high temps? A: This is a major safety and stoichiometry issue.

-

Use the HCl salt where possible (it is non-volatile).

-

If you must use the free base at high temp (e.g., Pd-coupling), use a sealed pressure vessel (microwave vial or pressure tube).

-

Add the amine last , immediately seal, and heat.

Q: Can I use microwave irradiation? A: Yes. For SNAr reactions (displacing a halogen on a heteroaryl ring), microwave irradiation in NMP or DMSO at 120–150 °C is often the only way to get these amines to react. The thermal energy overcomes the high activation barrier caused by the low nucleophilicity.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Ghosez, L., et al. (1969). "Synthesis of α-chloro-enamines." Angewandte Chemie International Edition, 8(6), 454.

-

Ulven, T. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4] Organic & Biomolecular Chemistry, 13, 11593.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]

Technical Support Center: Handling Volatile Fluorinated Piperidine Free Bases

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Isolation, Analysis, and Storage of Fluorinated Piperidines

Executive Summary: The "Invisible" Challenge

Fluorinated piperidines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine, 4-(trifluoromethyl)piperidine) occupy a difficult physicochemical niche. The introduction of fluorine lowers the pKa of the secondary amine (typically from ~11 to ~8-9) due to inductive electron withdrawal, yet the molecule remains nucleophilic. Crucially, fluorine atoms weaken intermolecular Van der Waals forces, often making these free bases significantly more volatile than their non-fluorinated counterparts.

This guide addresses the three most common failure modes: Yield Loss (evaporation during workup), Data Corruption (carbamate artifacts in NMR), and Degradation (instability during storage).

Module 1: Isolation & Yield Protection

Q: "I performed a standard extraction and rotary evaporation, but my flask is empty. Did the reaction fail?"

Diagnosis: Likely not. You almost certainly pumped your product into the vacuum trap. Fluorinated piperidine free bases often possess high vapor pressures. If you used a high-vacuum pump or a strong water aspirator with heating, the product co-distilled with the solvent.

The Fix: The "Salt Trap" Protocol Do not isolate the free base unless absolutely necessary for the next step. Isolate the hydrochloride or trifluoroacetate salt instead.

Protocol: Quantitative Salt Isolation

-

Extract: Perform your organic extraction (e.g., DCM or Et2O).

-

Dry: Dry organic layer over Na2SO4.

-

Acidify: Add 1.1 equivalents of HCl (4M in Dioxane) or TFA dropwise at 0°C.

-

Precipitate: The fluorinated piperidine salt is non-volatile and often precipitates.

-

Concentrate: You can now safely rotary evaporate the solvent. The salt will remain.

Decision Logic for Isolation:

Caption: Decision matrix for isolating volatile fluorinated amines to prevent yield loss.

Module 2: Analytical Integrity (NMR)

Q: "My NMR spectrum shows a second set of broad peaks. Is my compound impure?"

Diagnosis: This is likely carbamate formation , not a synthesis impurity. Fluorinated piperidines react rapidly with atmospheric CO2 to form carbamates (R2N-CO2H/R2N-CO2-). This equilibrium is fast and reversible.

The Mechanism:

Troubleshooting Protocol: The "Acid Drop" Test To confirm if the impurity is a carbamate artifact:

-

Take the NMR tube containing the "impure" sample.

-

Add 1 drop of TFA or DCl (deuterated HCl).

-

Shake and re-acquire the spectrum.

-

Result: If the extra peaks collapse into a single set of sharp signals (the ammonium salt), the impurity was CO2-derived carbamate.

Prevention Strategy:

-

Solvent Choice: Use CDCl3 (slightly acidic, inhibits carbamate) rather than DMSO-d6 (hygroscopic, promotes carbamate formation).

-

Inert Atmosphere: Flush NMR tubes with Argon before sealing.

Data Presentation: Solvent Effects on Carbamate Artifacts

| Solvent | Risk Level | Mechanism | Recommendation |

| DMSO-d6 | High | Absorbs water; stabilizes zwitterionic carbamate. | Avoid for free bases. |

| Methanol-d4 | Medium | Protic solvent; can exchange protons but supports equilibrium. | Use only if necessary. |

| Chloroform-d | Low | Slightly acidic (DCl traces); destabilizes carbamate. | Preferred for free bases. |

| Benzene-d6 | Low | Non-polar; poor stabilization of zwitterion. | Good alternative to CDCl3. |

Module 3: Purification & Chromatography

Q: "My compound streaks on silica gel, but I'm afraid to distill it because of the volatility."

Diagnosis: Fluorinated amines interact strongly with the acidic silanols on silica gel, causing tailing (streaking) and yield loss. Distillation is viable but requires precise vacuum control to avoid losing the compound into the pump.

The Fix: Modified Mobile Phases You must suppress the silanol interactions. Standard 1% Et3N is often insufficient for fluorinated piperidines due to their altered basicity and lipophilicity.

Protocol: The "Ammonia-Methanol" System

-

Mobile Phase: Use DCM : MeOH (95:5).

-

Modifier: Add 1% (v/v) 7N NH3 in Methanol (commercially available) to the mobile phase.

-

Why? The high concentration of ammonia saturates the silica surface more effectively than triethylamine for this class of compounds.

-

-

Loading: dissolve the crude oil in a minimum amount of DCM. Do not load as a salt; the salt will stick to the baseline.

Alternative: Kugelrohr Distillation If chromatography fails, use bulb-to-bulb (Kugelrohr) distillation.

-

Cooling: You must cool the receiving bulb with Dry Ice/Acetone (-78°C).

-

Vacuum: Use a regulated vacuum (e.g., 20 mbar). Do not use high vacuum (<1 mbar) or the compound will bypass the receiver.

Module 4: Chemical Stability & Reactivity

Q: "Can I store the free base in a glass vial on the shelf?"

Diagnosis: No.

-

CO2 Absorption: It will turn into a crusty solid (carbamate salt) within hours/days.

-

Etching: While rare, some highly fluorinated amines can degrade to release trace HF over long periods, which etches glass.

Storage Protocol:

-

Form: Store as HCl or TFA salt whenever possible.

-

Container: If free base is required, store in a Teflon-lined or polypropylene vial to prevent glass interaction.

-

Atmosphere: Argon backfill is mandatory. Tape the cap with Parafilm.

-

Temperature: -20°C.

Visualizing the Carbamate Cycle:

Caption: The reversible reaction with CO2 causing sample degradation, and the irreversible acid trap for stability.

References

-

BenchChem Technical Support. (2025).[1] Safety and handling of fluorinated organic compounds. BenchChem. 1

-

Nairoukh, Z., et al. (2020).[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. 3[4][5]

-

ACS GCI Pharmaceutical Roundtable. (2022). Reagent Guides: Fluorination. ACS Green Chemistry Institute. 6[4][5]

-

University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorination - Wordpress [reagents.acsgcipr.org]

- 7. How To [chem.rochester.edu]

Technical Support Center: Purification of 3,3,5,5-Tetrafluoropiperidine Intermediates

Welcome to the technical support center for the purification of 3,3,5,5-tetrafluoropiperidine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying highly fluorinated heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind each step to ensure you achieve the highest purity for your critical building blocks.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Troubleshooting

This section addresses the preliminary questions and issues researchers often encounter when handling the crude product of a 3,3,5,5-tetrafluoropiperidine synthesis.

Q1: I've just completed my synthesis. What are the most probable impurities in my crude 3,3,5,5-tetrafluoropiperidine?

A1: The impurity profile is intrinsically linked to your synthetic route. However, for typical syntheses involving the reduction of a corresponding lactam (e.g., 3,3,5,5-tetrafluoropiperidin-2-one) or cyclization of a linear precursor, you should anticipate the following:

-

Unreacted Starting Materials: Incomplete conversion is common. For instance, residual 3,3,5,5-tetrafluoropiperidin-2-one may be present.

-

Partially Reduced Intermediates: If reducing a lactam or a fluorinated pyridine precursor, you might find intermediates such as fluorinated tetrahydropyridines.

-

Solvent and Reagent Residues: High-boiling point solvents (like DMF or NMP) and excess reagents (like boranes or other reducing agents and their byproducts) are frequent contaminants.

-

Isomeric Impurities: Depending on the starting materials, positional isomers or diastereomers can sometimes form, which may be difficult to separate due to similar physicochemical properties.[1]

-

De-fluorinated Species: Under harsh reaction conditions (e.g., strong bases or certain hydrogenation catalysts), loss of fluorine atoms can occur, leading to tri- or di-fluorinated piperidine byproducts.

Q2: My crude product is a volatile oil and seems difficult to handle. How can I reliably purify it?

A2: This is a primary challenge with many unprotected fluorinated amines.[1] Direct purification by distillation is often hampered by the compound's volatility and potential for thermal decomposition. The two most robust and widely accepted strategies are:

-

Conversion to a Hydrochloride (HCl) Salt: Reacting the freebase with HCl to form 3,3,5,5-tetrafluoropiperidine hydrochloride. This salt is typically a stable, non-volatile, crystalline solid that can be purified effectively by recrystallization.[1]

-

N-Protection followed by Chromatography: Protecting the secondary amine with a suitable group, such as a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3,3,5,5-tetrafluoropiperidine is significantly less volatile and more amenable to purification by standard silica gel column chromatography.[1]

The choice between these two pathways depends on your downstream application. If the final compound requires the free amine, the salt route is often more direct. If subsequent reactions require a protected amine, the chromatography route is ideal.

Caption: Decision workflow for purifying crude 3,3,5,5-tetrafluoropiperidine.

Q3: How do I determine the purity of my fractions or final product?

A3: A multi-technique approach is essential for a comprehensive purity assessment of fluorinated compounds:

-

NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the structure. Critically, ¹⁹F NMR is invaluable for identifying and quantifying fluorine-containing impurities.[1] The presence of unexpected fluorine signals is a clear indicator of contamination.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities, residual solvents, and for confirming the mass of the desired product.

-

High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. For polar amines, specialized columns (e.g., base-deactivated C18) or mobile phase modifiers may be needed to achieve good peak shape.

Part 2: Troubleshooting Guide - Purification via Hydrochloride Salt

This section focuses on the common issues encountered when using the salt formation and recrystallization method.

Q4: I've added HCl to my crude product in a solvent, but no solid is precipitating. What's going wrong?

A4: This is a common issue related to solubility. The hydrochloride salt, while generally less soluble than the freebase, may still have significant solubility in certain solvents.

-

Causality: The polarity of your solvent is likely too high, keeping the salt in solution. For instance, if your crude product is in ethanol or methanol, the salt may be fully solvated.

-

Troubleshooting Steps:

-

Solvent Choice: Ensure you are forming the salt in a solvent where it has low solubility. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. You can often dissolve the crude freebase in a minimal amount of a polar solvent (like isopropanol) and then add it to a larger volume of a non-polar solvent (like diethyl ether or heptane) before introducing HCl.

-

Concentration: Your solution might be too dilute. Carefully concentrate the solution under reduced pressure.

-

Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also initiate precipitation.

-

Temperature: Cool the solution in an ice bath or freezer to decrease the salt's solubility.

-

Q5: My recrystallized HCl salt is still showing impurities by NMR. How can I improve the recrystallization efficiency?

A5: Recrystallization is an equilibrium-based process, and its efficiency depends heavily on the solvent system and the nature of the impurities.

-

Causality: The chosen solvent system may not provide a sufficient solubility differential between your product and the impurities at high and low temperatures. The impurity might also be co-crystallizing with your product.

-

Troubleshooting Steps:

-

Solvent System Screening: The ideal recrystallization solvent (or solvent pair) should dissolve the compound when hot but have very low solubility when cold. For amine hydrochlorides, polar protic solvents are a good starting point.

-

Utilize a Mixed-Solvent System: If a single solvent is not effective, use a miscible solvent pair.[2] Dissolve the salt in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol, or isopropanol) and then slowly add a "poor" solvent (e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly. This technique can be highly effective at excluding impurities.

-

Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. This promotes the formation of larger, purer crystals.

-

Activated Charcoal: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering.[2] Be cautious, as excessive use can adsorb your product and reduce the yield.

-

| Solvent System | "Good" Solvent (for dissolving) | "Poor" Solvent (for precipitating) | Typical Use Case |

| Alcohol/Ether | Methanol, Ethanol, Isopropanol | Diethyl Ether, MTBE | General purpose for amine hydrochlorides. Good for removing non-polar impurities. |

| Alcohol/Ester | Isopropanol, Ethanol | Ethyl Acetate | Effective for moderately polar impurities. |

| Alcohol/Hydrocarbon | Isopropanol | Heptane, Hexane | Excellent for removing polar impurities that remain in the alcohol phase. |

| Water/Alcohol | Water | Ethanol, Isopropanol | For highly polar salts. Use sparingly as removing water can be difficult. |

Table 1: Recommended solvent systems for the recrystallization of fluorinated piperidine hydrochlorides.

Part 3: Troubleshooting Guide - Purification via N-Protection & Chromatography

This section addresses common problems when using the N-protection and column chromatography strategy.

Q6: The Boc-protection reaction is incomplete, and I have a mixture of starting material and the Boc-protected product. How do I proceed?

A6: An incomplete protection reaction complicates purification. It's often better to optimize the reaction than to attempt a difficult separation.

-

Causality: The fluorinated piperidine may be less nucleophilic than its non-fluorinated analog due to the electron-withdrawing effects of the fluorine atoms. Standard conditions may not be sufficient.

-

Troubleshooting Steps:

-

Drive the Reaction to Completion: Increase the equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to 1.2-1.5 equivalents. Ensure your base (e.g., triethylamine or DIPEA) is present in slight excess. Allow the reaction to run for a longer period or at a slightly elevated temperature (e.g., 40 °C).

-

Purification Post-Reaction: If the reaction cannot be driven to completion, the separation is still feasible. The unreacted, basic 3,3,5,5-tetrafluoropiperidine will have a much higher affinity for silica gel than the neutral N-Boc protected product. A standard silica gel column should allow for effective separation. The free amine will likely elute very slowly or remain on the column with standard ethyl acetate/hexane gradients, while the Boc-protected product will elute much earlier.

-

Q7: My N-Boc protected product is streaking on the TLC plate and the column chromatography is giving poor separation.

A7: Streaking (tailing) on silica gel is a classic sign of undesired interactions between your compound and the stationary phase.

-

Causality: Even though the N-Boc group is neutral, residual acidity of the silica gel can interact with the piperidine ring, especially if any trace of the free amine is present. The Boc group can also be partially cleaved on acidic silica.

-

Troubleshooting Steps:

-

Deactivate the Silica: Add a small amount of a neutralising base, typically ~1% triethylamine (NEt₃), to your eluent system (e.g., 20% Ethyl Acetate / 79% Hexane / 1% NEt₃).[3] The triethylamine will occupy the acidic sites on the silica, allowing your compound to pass through without tailing.

-

Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.

-

Check for Boc-Cleavage: If you suspect the Boc group is being cleaved on the column (which can happen with very acidic silica or protic solvents), analyze the fractions carefully. If you see the appearance of the free amine, neutralizing the silica is critical.

-

Caption: Workflow for purification via N-Boc protection and column chromatography.

Part 4: Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3,3,5,5-Tetrafluoropiperidine

-

Dissolve crude 3,3,5,5-tetrafluoropiperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3,3,5,5-tetrafluoropiperidine, which can be taken directly to chromatographic purification.